HA-1004

Description

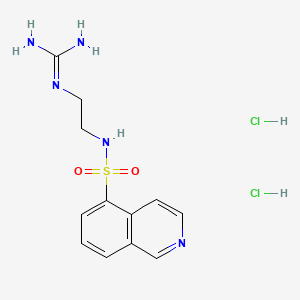

structure given in first source

Propriétés

IUPAC Name |

2-[2-(isoquinolin-5-ylsulfonylamino)ethyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2S/c13-12(14)16-6-7-17-20(18,19)11-3-1-2-9-8-15-5-4-10(9)11/h1-5,8,17H,6-7H2,(H4,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNDNBFMSVMUCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60919543 | |

| Record name | N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91742-10-8 | |

| Record name | N-[2-[(Aminoiminomethyl)amino]ethyl]-5-isoquinolinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91742-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091742108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of HA-1004 on Protein Kinases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HA-1004, N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, is a potent, cell-permeable inhibitor of serine/threonine protein kinases. This technical guide delves into the core mechanism of action of this compound, with a specific focus on its interaction with protein kinases. It provides a comprehensive overview of its inhibitory profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development.

Introduction

Protein kinases play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. Their dysregulation is implicated in a multitude of diseases, making them attractive targets for therapeutic intervention. This compound has been identified as a competitive inhibitor of cyclic nucleotide-dependent protein kinases, exhibiting a range of physiological effects, most notably vasodilation. Understanding the precise molecular interactions and the broader selectivity of this compound is crucial for its application as a research tool and for the development of more specific kinase inhibitors.

Mechanism of Action of this compound

This compound primarily functions as an ATP-competitive inhibitor of protein kinases. This means it binds to the ATP-binding pocket of the kinase's catalytic domain, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate. This mode of action is common for many kinase inhibitors.

The isoquinoline sulfonamide scaffold of this compound is a key structural feature that enables its interaction with the kinase active site. The specificity of this compound for certain kinases over others is determined by the specific amino acid residues lining the ATP-binding pocket and the conformational state of the kinase.

dot

Caption: ATP-Competitive Inhibition by this compound.

Quantitative Data on Kinase Inhibition

The inhibitory activity of this compound has been quantified against several protein kinases. The data, presented in terms of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below.

| Kinase Target | Ki (μM) | IC50 (μM) | Notes |

| Cyclic GMP-dependent Protein Kinase (PKG) | 1.4[1] | - | Potent inhibition. |

| Cyclic AMP-dependent Protein Kinase (PKA) | 2.3[1] | - | Potent inhibition. |

| Myosin Light Chain Kinase (MLCK) | - | >100 (little effect)[1] | Low potency. |

| Protein Kinase C (PKC) | - | ~170 (for calcitriol-induced differentiation) | Moderate to low potency. |

Signaling Pathways Modulated by this compound

This compound's primary physiological effect, vasodilation, is mediated through its inhibition of PKA and PKG. These kinases are central to the signaling pathways that regulate smooth muscle relaxation.

PKA-Mediated Vasodilation Pathway

Activation of β-adrenergic receptors in vascular smooth muscle cells leads to an increase in intracellular cyclic AMP (cAMP). cAMP then activates PKA, which in turn phosphorylates several downstream targets that promote muscle relaxation. By inhibiting PKA, this compound can attenuate this signaling cascade.

dot

Caption: PKA-Mediated Vasodilation Pathway and this compound Inhibition.

PKG-Mediated Vasodilation Pathway

Nitric oxide (NO) and natriuretic peptides stimulate the production of cyclic GMP (cGMP), which activates PKG. PKG then phosphorylates targets that lead to a decrease in intracellular calcium and desensitization of the contractile machinery to calcium, resulting in vasodilation. This compound's inhibition of PKG can interfere with this process.

dot

Caption: PKG-Mediated Vasodilation Pathway and this compound Inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a general method for determining the inhibitory activity of this compound against a purified protein kinase, such as PKA or PKG, using a radiometric assay.

Materials:

-

Purified protein kinase (e.g., PKA, PKG)

-

Specific peptide substrate for the kinase

-

This compound stock solution (in DMSO)

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

-

ATP solution

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing the kinase, its peptide substrate, and the kinase reaction buffer.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP.

-

Incubate the reaction for a specific time (e.g., 10-30 minutes) at 30°C. The reaction time should be within the linear range of the assay.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of the kinase for ATP is known.

dot

Caption: Workflow for a Radiometric Kinase Inhibition Assay.

Western Blot Analysis of Substrate Phosphorylation in Cells

This protocol outlines a general method to assess the effect of this compound on the phosphorylation of a specific kinase substrate in a cellular context.

Materials:

-

Cell line of interest

-

Cell culture medium and reagents

-

This compound

-

Stimulating agent (e.g., a β-adrenergic agonist to activate PKA)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time.

-

Stimulate the cells with an appropriate agonist to induce the phosphorylation of the target substrate.

-

Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate.

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate, or run a parallel gel.

-

Quantify the band intensities to determine the effect of this compound on substrate phosphorylation.

Conclusion

This compound serves as a valuable pharmacological tool for studying the roles of PKA and PKG in various cellular processes. Its ATP-competitive mechanism of action and its inhibitory effects on these key kinases are well-characterized. The provided experimental protocols offer a foundation for researchers to further investigate the nuanced effects of this compound and to aid in the development of more selective and potent kinase inhibitors for therapeutic applications. Further research, including comprehensive kinome profiling, will be beneficial in fully elucidating the selectivity of this compound and identifying potential off-target effects.

References

The Function of HA-1004 in Cellular Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

HA-1004, an isoquinolinesulfonamide derivative, functions as a competitive inhibitor of several protein kinases, thereby modulating a range of cellular signaling pathways. Its primary mechanism of action involves the inhibition of cyclic nucleotide-dependent protein kinases, namely cyclic GMP-dependent protein kinase (PKG) and cyclic AMP-dependent protein kinase (PKA).[1] Additionally, this compound exhibits inhibitory effects on Protein Kinase C (PKC) and acts as an intracellular calcium antagonist. These activities culminate in significant physiological responses, most notably the relaxation of vascular smooth muscle. This technical guide provides a comprehensive overview of this compound's function, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it influences.

Data Presentation: Quantitative Inhibition Data

The inhibitory potency of this compound against its primary kinase targets is summarized below. This data is crucial for designing experiments and interpreting results in the context of cellular signaling studies.

| Target Kinase | Inhibition Constant (Kᵢ) | IC₅₀ | Organism/System | Reference |

| cGMP-dependent Protein Kinase (PKG) | 1.4 µM | - | Rabbit | [1] |

| cAMP-dependent Protein Kinase (PKA) | 2.3 µM | - | Rabbit | [1] |

| Protein Kinase C (PKC) | - | ~170 µM (inhibition of calcitriol-induced differentiation) | Human (HL-60 cells) |

Signaling Pathways Modulated by this compound

This compound exerts its effects by intervening in critical signaling cascades that regulate cellular processes such as muscle contraction, proliferation, and apoptosis.

Cyclic Nucleotide-Dependent Kinase Pathways

This compound directly inhibits PKA and PKG, which are key effectors of the second messengers cAMP and cGMP, respectively. In vascular smooth muscle, the inhibition of these kinases contributes to relaxation.

Intracellular Calcium Signaling

This compound functions as an intracellular calcium antagonist. It has been shown to relax vascular smooth muscle contracted by agents that increase intracellular calcium, suggesting it interferes with calcium-dependent signaling pathways downstream of calcium release.

Experimental Protocols

Protein Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound against a target protein kinase.

Materials:

-

Purified active protein kinase (e.g., PKA, PKG)

-

Specific peptide substrate for the kinase

-

This compound stock solution (in DMSO)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

Scintillation counter

-

Phosphoric acid (0.75%)

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, the specific peptide substrate, and the purified protein kinase.

-

Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor (DMSO vehicle only).

-

Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C. The incubation time should be within the linear range of the kinase activity.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

This protocol describes the use of the fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in [Ca²⁺]i in response to this compound.

Materials:

-

Cultured vascular smooth muscle cells (VSMCs)

-

Fura-2 AM

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Agonist to induce Ca²⁺ mobilization (e.g., phenylephrine)

-

This compound

-

Fluorescence imaging system with dual-wavelength excitation (340 nm and 380 nm)

Procedure:

-

Seed VSMCs on glass coverslips and grow to sub-confluence.

-

Prepare a Fura-2 AM loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells with HBS to remove extracellular dye and allow for de-esterification of the dye for 15-30 minutes.

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Perfuse the cells with a solution containing the agonist to induce an increase in [Ca²⁺]i and record the fluorescence changes.

-

After the response to the agonist, perfuse the cells with a solution containing both the agonist and this compound to observe its effect on [Ca²⁺]i.

-

Calculate the ratio of the fluorescence intensities (F340/F380) to determine the relative changes in [Ca²⁺]i.

Aortic Ring Contraction Assay

This ex vivo protocol is used to assess the vasorelaxant effects of this compound on isolated arterial segments.

Materials:

-

Thoracic aorta from a rabbit or rat

-

Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂)

-

Vasoconstrictor agent (e.g., phenylephrine, KCl)

-

This compound

-

Organ bath system with isometric force transducers

Procedure:

-

Isolate the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

-

Carefully remove adhering connective and adipose tissue.

-

Cut the aorta into rings of 2-3 mm in width.

-

Mount the aortic rings in the organ baths filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed.

-

Apply a resting tension to the rings (e.g., 2 g) and allow them to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

-

Induce a stable contraction in the aortic rings using a vasoconstrictor agent.

-

Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the bath.

-

Record the changes in isometric tension after each addition of this compound.

-

Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Construct a concentration-response curve and calculate the EC₅₀ value for this compound-induced relaxation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of this compound on a specific cellular response.

Conclusion and Future Directions

This compound serves as a valuable pharmacological tool for dissecting the roles of PKA, PKG, and intracellular calcium in various cellular processes. Its well-characterized inhibitory profile makes it a useful agent for validating signaling pathways and identifying potential therapeutic targets. Further research could focus on elucidating its broader kinase selectivity profile and exploring its potential in preclinical models of diseases characterized by aberrant kinase activity or calcium signaling, such as cardiovascular and neurological disorders. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate such investigations and contribute to a deeper understanding of the multifaceted roles of this compound in cellular signaling.

References

HA-1004: A Technical Guide to a Serine/Threonine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

HA-1004, N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, is a versatile serine/threonine kinase inhibitor with a primary mechanism of action centered on the inhibition of cyclic nucleotide-dependent protein kinases. This document provides a comprehensive technical overview of this compound, including its inhibitory profile, mechanism of action, and relevant experimental methodologies. The information presented herein is intended to support researchers and professionals in the fields of cell biology, pharmacology, and drug development in utilizing this compound as a research tool.

Mechanism of Action

This compound functions as a competitive inhibitor of ATP at the catalytic sites of several serine/threonine kinases. Its primary targets are cAMP-dependent protein kinase (PKA) and cGMP-dependent protein kinase (cGK). By inhibiting these kinases, this compound disrupts downstream signaling cascades, leading to a variety of cellular effects, most notably smooth muscle relaxation and vasodilation.[1] Additionally, this compound has been shown to have inhibitory effects on protein kinase C (PKC) at higher concentrations.[2] It has also been observed to restore sensitivity to apoptosis in certain cancer cell lines through a PKA-independent mechanism.[3]

Quantitative Kinase Inhibition Data

The inhibitory activity of this compound against key serine/threonine kinases is summarized in the table below. This data provides a quantitative basis for designing experiments and interpreting results.

| Kinase Target | Parameter | Value (µM) | Notes |

| cGMP-dependent protein kinase (cGK) | Ki | 1.4 | Potent inhibition.[1] |

| cAMP-dependent protein kinase (PKA) | Ki | 2.3 | Potent inhibition.[1] |

| Protein Kinase C (PKC) | IC50 | 170 | Moderate inhibition, based on antagonism of calcitriol-induced differentiation in HL-60 cells.[2] |

| Myosin Light Chain Kinase (MLCK) | - | Little to no effect | Indicates selectivity against this kinase.[1] |

Signaling Pathways

Vasodilation via the Rho-Kinase (ROCK) Pathway

This compound's vasodilatory effects are primarily mediated through its influence on the Rho-kinase (ROCK) signaling pathway, which regulates smooth muscle contraction. In a contracted state, ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP). The inhibition of MLCP leads to an increase in phosphorylated myosin light chain (MLC), promoting the interaction of actin and myosin and resulting in muscle contraction. By inhibiting kinases that contribute to the activation of this pathway, this compound facilitates the dephosphorylation of MLC, leading to smooth muscle relaxation and vasodilation.

Caption: this compound promotes vasodilation by inhibiting the ROCK pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase in vitro.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for other detection methods)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay; specific antibodies for ELISA-based assays)

Procedure:

-

Prepare a series of dilutions of this compound in the kinase reaction buffer.

-

In a microplate, add the purified kinase and its specific substrate to each well.

-

Add the diluted this compound or vehicle control (e.g., DMSO) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).

-

Quantify the extent of substrate phosphorylation using the chosen detection method.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 or Ki value.

Cellular Assay: Assessment of Vasodilation in Aortic Rings

This protocol describes a method to evaluate the vasodilatory effects of this compound on isolated vascular tissue.

Materials:

-

Isolated aortic rings from a suitable animal model (e.g., rabbit)

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C

-

Isometric force transducer and data acquisition system

-

Vasoconstrictor agent (e.g., phenylephrine)

-

This compound solutions of varying concentrations

Procedure:

-

Mount the aortic rings in the organ bath system and allow them to equilibrate under a resting tension.

-

Induce a stable contraction of the aortic rings by adding a vasoconstrictor agent (e.g., phenylephrine).

-

Once a plateau of contraction is reached, cumulatively add increasing concentrations of this compound to the bath.

-

Record the changes in isometric tension after each addition of this compound.

-

Calculate the percentage of relaxation induced by this compound relative to the pre-contracted tension.

-

Plot the concentration-response curve and determine the EC50 value for this compound-induced vasodilation.

In Vivo Study: Morphine Withdrawal Model in Rats

This protocol details an in vivo application of this compound.[4]

Animal Model:

-

Male Sprague-Dawley rats.

Drug Administration:

-

This compound is administered at a dose of 40 nmol/day.[4]

-

The drug is infused using minipumps, delivering the solution at a rate of 1 µL/h.[4]

-

This compound is administered concurrently with morphine.[4]

Objective:

-

To antagonize the phosphorylation of ERK1/2 and tyrosine hydroxylase (TH) and inhibit the increase of noradrenaline conversion during morphine withdrawal.[4]

Logical Workflow for Kinase Inhibitor Evaluation

The following diagram illustrates a typical workflow for the evaluation of a kinase inhibitor like this compound, from initial screening to cellular characterization.

Caption: A streamlined workflow for kinase inhibitor characterization.

Conclusion

This compound is a valuable tool for studying cellular signaling pathways regulated by serine/threonine kinases, particularly PKA and cGK. Its well-characterized inhibitory effects on these kinases and its role in vasodilation make it a useful compound for research in cardiovascular physiology and pharmacology. Further investigation into its broader kinase selectivity and its effects in various cellular contexts will continue to enhance its utility as a chemical probe.

References

- 1. Relaxation of vascular smooth muscle by this compound, an inhibitor of cyclic nucleotide-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of protein kinase inhibitors 1(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004) on calcitriol-induced differentiation of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HA1004, an inhibitor of serine/threonine protein kinases, restores the sensitivity of thymic lymphomas to Ca2+-mediated apoptosis through a protein kinase A-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

HA-1004: A Technical Guide to Targets and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

HA-1004, chemically known as N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, is a member of the isoquinolinesulfonamide class of compounds. Initially identified as a potent inhibitor of cyclic nucleotide-dependent protein kinases, it has been utilized as a valuable pharmacological tool to investigate the roles of these kinases in various cellular processes. This technical guide provides an in-depth overview of the known molecular targets of this compound, its binding affinities, the experimental methodologies used for these determinations, and the signaling pathways it modulates.

Core Targets and Binding Affinity

This compound primarily exhibits inhibitory activity against a subset of serine/threonine kinases. Its selectivity is most pronounced towards cyclic GMP-dependent protein kinase (PKG) and cyclic AMP-dependent protein kinase (PKA). It is considered a weak inhibitor of Protein Kinase C (PKC) and its direct binding affinity for Rho-kinase has not been extensively quantified in publicly available literature.

Quantitative Data Summary

The binding affinities of this compound for its primary targets are summarized in the table below. These values are typically determined through in vitro kinase activity assays.

| Target Kinase | Parameter | Value (µM) | Notes |

| cGMP-dependent Protein Kinase (PKG) | Ki | 1.4 | Potent inhibition. |

| cAMP-dependent Protein Kinase (PKA) | Ki | 2.3 | Potent inhibition.[1] |

| Protein Kinase C (PKC) | IC50 | 170 | This value represents the antagonism of calcitriol-induced differentiation in HL-60 cells, which is correlated with PKC inhibition, not a direct enzymatic inhibition.[2] this compound is generally considered a weak inhibitor of PKC. |

| Myosin Light Chain Kinase (MLCK) | - | - | Little to no inhibitory effect observed.[1] |

| Rho-kinase (ROCK) | - | - | While this compound's derivative, fasudil (HA-1077), is a known Rho-kinase inhibitor, the direct binding affinity of this compound for Rho-kinase is not well-documented with a specific Ki or IC50 value. |

Experimental Protocols

General Kinase Inhibition Assay (Radiometric)

This method is a common approach for determining the inhibitory constant (Ki) of a compound against a specific kinase.

1. Reagents and Materials:

-

Purified recombinant kinase (e.g., PKA, PKG)

-

Specific peptide or protein substrate for the kinase

-

[γ-32P]ATP (radiolabeled ATP)

-

Kinase reaction buffer (containing MgCl2, ATP, and other necessary co-factors)

-

This compound at various concentrations

-

Phosphocellulose paper or other separation matrix

-

Scintillation counter

-

Phosphoric acid (for washing)

2. Procedure:

-

A reaction mixture is prepared containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.

-

Serial dilutions of this compound are added to the reaction mixtures to achieve a range of inhibitor concentrations. A control reaction without the inhibitor is also prepared.

-

The kinase reaction is initiated by the addition of [γ-32P]ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 10-30 minutes).

-

The reaction is terminated by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate binds to the paper, while the unreacted [γ-32P]ATP does not.

-

The phosphocellulose papers are washed extensively with phosphoric acid to remove any unbound [γ-32P]ATP.

-

The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

The percentage of kinase inhibition is calculated for each concentration of this compound.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of kinase activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of ATP used in the assay.

Non-Radiometric Kinase Assays

Modern alternatives to radiometric assays are also widely used and include methods such as:

-

Fluorescence-based assays: These assays often use fluorescently labeled substrates or antibodies to detect phosphorylation.

-

Luminescence-based assays: These assays can measure ATP consumption, providing an indirect measure of kinase activity.

-

ELISA-based assays: These assays utilize antibodies specific to the phosphorylated substrate to quantify kinase activity.

Signaling Pathways and Mechanisms of Action

This compound exerts its cellular effects by inhibiting key kinases involved in various signaling pathways. The most well-characterized of these is its role in smooth muscle relaxation through the inhibition of PKA and PKG.

PKA and PKG Signaling in Smooth Muscle Relaxation

In vascular smooth muscle cells, nitric oxide (NO) and other vasodilators stimulate the production of cGMP, which in turn activates PKG. Similarly, agonists that increase intracellular cAMP levels activate PKA. Both PKA and PKG phosphorylate several downstream targets that lead to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile machinery to calcium, ultimately resulting in vasodilation. This compound, by inhibiting PKA and PKG, can modulate these processes.

Rho-kinase Signaling in Smooth Muscle Contraction

The RhoA/Rho-kinase (ROCK) pathway is a critical regulator of smooth muscle contraction. Agonists acting on G-protein coupled receptors activate the small GTPase RhoA, which in turn activates Rho-kinase. Rho-kinase then phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of the myosin light chain (MLC) and sustained contraction. While this compound is not a potent Rho-kinase inhibitor, its derivative fasudil (HA-1077) is, highlighting the importance of this pathway as a therapeutic target.

Experimental Workflow for Kinase Inhibition Assay

The general workflow for determining the inhibitory activity of a compound like this compound against a target kinase is a multi-step process.

Conclusion

This compound is a well-established inhibitor of PKA and PKG, making it a valuable tool for studying the physiological roles of these kinases. Its weaker activity against PKC and lack of significant Rho-kinase inhibition contribute to its relative selectivity. The methodologies for determining its binding affinity are based on standard kinase assay protocols that measure the inhibition of substrate phosphorylation. Understanding the specific interactions of this compound with its targets within key signaling pathways is crucial for interpreting experimental results and for the rational design of more selective and potent kinase inhibitors for therapeutic applications.

References

- 1. Relaxation of vascular smooth muscle by this compound, an inhibitor of cyclic nucleotide-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of protein kinase inhibitors 1(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004) on calcitriol-induced differentiation of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of HA-1004 in Cyclic Nucleotide-Dependent Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HA-1004, an isoquinolinesulfonamide derivative, is a valuable tool for researchers studying cyclic nucleotide-dependent signaling pathways. It functions as a competitive inhibitor of ATP, targeting the catalytic subunits of cyclic nucleotide-dependent protein kinases. This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory profile, and detailed experimental protocols for its use in kinase assays. The information presented is intended to equip researchers, scientists, and drug development professionals with the knowledge required to effectively utilize this compound in their investigations of cGMP and cAMP-mediated cellular processes.

Introduction

Cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are ubiquitous second messengers that regulate a vast array of physiological processes, including smooth muscle relaxation, neuronal signaling, and cell growth and differentiation. The primary intracellular effectors of these cyclic nucleotides are cAMP-dependent protein kinase (PKA) and cGMP-dependent protein kinase (PKG), respectively. These kinases, upon activation by their respective cyclic nucleotides, phosphorylate specific substrate proteins on serine and threonine residues, thereby modulating their activity and initiating a cascade of downstream cellular events.

The study of these pathways often necessitates the use of specific inhibitors to dissect the roles of individual kinases. This compound, N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, has emerged as a useful pharmacological tool for this purpose. It exhibits a preferential, though not exclusive, inhibitory activity towards PKA and PKG, making it a valuable reagent for probing the functions of these kinases in various cellular contexts.

Mechanism of Action

This compound exerts its inhibitory effect by acting as a competitive inhibitor of adenosine triphosphate (ATP) at the catalytic site of protein kinases. The isoquinoline ring of this compound mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the kinase. This direct interaction with the active center of the enzyme prevents the binding of ATP and subsequent phosphorylation of substrate proteins. The inhibition by this compound is reversible and does not interfere with the binding of the cyclic nucleotide activators (cAMP or cGMP) to the regulatory subunits of PKA and PKG.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound has been characterized against several protein kinases. The following table summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound against key cyclic nucleotide-dependent kinases and other related kinases.

| Kinase | Inhibition Constant (K_i_) | IC50 | Reference |

| cGMP-dependent Protein Kinase (PKG) | 1.4 µM | - | [1] |

| cAMP-dependent Protein Kinase (PKA) | 2.3 µM | - | [1] |

| Protein Kinase C (PKC) | - | 40 µM | [2] |

| Myosin Light Chain Kinase (MLCK) | 150 µM | - | [2] |

Note: Lower K_i_ and IC50 values indicate greater inhibitory potency.

Signaling Pathway Diagrams

To visualize the role of this compound in cyclic nucleotide-dependent pathways, the following diagrams illustrate the canonical signaling cascades and the point of inhibition by this compound.

References

The Differential Effects of HA-1004 on Protein Kinase A and Protein Kinase C Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effects of HA-1004 on two key serine/threonine kinases: Protein Kinase A (PKA) and Protein Kinase C (PKC). This compound, chemically known as N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, is a well-characterized protein kinase inhibitor. Understanding its differential activity against PKA and PKC is crucial for its application as a research tool and for the development of more selective kinase inhibitors. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways involved.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against PKA and PKC has been determined through in vitro kinase assays. The data clearly indicates a preferential inhibition of PKA over PKC.

| Target Kinase | Inhibition Constant (Kᵢ) | IC₅₀ (Functional Assay) | Reference |

| Protein Kinase A (PKA) | 2.3 µM | Not Reported | [1] |

| Protein Kinase C (PKC) | 40 µM | 170 µM (antagonism of calcitriol-induced differentiation in HL-60 cells) | [2][3] |

Kᵢ value for PKC was originally reported as 57 µM in one study, while another stated a Kᵢ of 40µM. The table reflects the value from the more specific biochemical analysis.

Experimental Protocols

The determination of the inhibitory constants for this compound on PKA and PKC activity was conducted using in vitro kinase assays. The following methodologies are based on the originally cited research and provide a framework for replicating these findings.

In Vitro PKA Inhibition Assay

Objective: To determine the inhibitory constant (Kᵢ) of this compound on PKA activity.

Materials:

-

Enzyme: cAMP-dependent protein kinase (PKA), purified from bovine heart.

-

Substrate: Histone H2B.

-

Inhibitor: this compound at various concentrations.

-

Radioisotope: [γ-³²P]ATP.

-

Reaction Buffer: Tris-HCl buffer (pH 7.4) containing magnesium acetate.

-

Quenching Solution: Trichloroacetic acid (TCA).

-

Scintillation Counter.

Procedure:

-

A reaction mixture is prepared containing the Tris-HCl buffer, magnesium acetate, Histone H2B, and the catalytic subunit of PKA.

-

This compound is added to the reaction mixtures at a range of final concentrations.

-

The kinase reaction is initiated by the addition of [γ-³²P]ATP.

-

The mixture is incubated at 30°C for a defined period (e.g., 10 minutes).

-

The reaction is terminated by the addition of cold TCA, which precipitates the proteins (including the phosphorylated histone).

-

The precipitated protein is collected by filtration onto phosphocellulose paper.

-

The filters are washed extensively with TCA to remove unincorporated [γ-³²P]ATP.

-

The amount of ³²P incorporated into the histone substrate is quantified using a liquid scintillation counter.

-

The inhibitory constant (Kᵢ) is calculated by analyzing the enzyme kinetics at different substrate and inhibitor concentrations, typically using a Dixon plot.

In Vitro PKC Inhibition Assay

Objective: To determine the inhibitory constant (Kᵢ) of this compound on PKC activity.

Materials:

-

Enzyme: Ca²⁺-activated, phospholipid-dependent protein kinase (PKC), purified from rat brain.

-

Substrate: Histone H1.

-

Activators: Phosphatidylserine and diolein.

-

Inhibitor: this compound at various concentrations.

-

Radioisotope: [γ-³²P]ATP.

-

Reaction Buffer: Tris-HCl buffer (pH 7.4) containing magnesium acetate and calcium chloride.

-

Quenching Solution: Trichloroacetic acid (TCA).

-

Scintillation Counter.

Procedure:

-

A reaction mixture is prepared containing the Tris-HCl buffer, magnesium acetate, calcium chloride, Histone H1, and PKC.

-

The enzyme is activated by the addition of phosphatidylserine and diolein.

-

This compound is added to the reaction mixtures at a range of final concentrations.

-

The kinase reaction is initiated by the addition of [γ-³²P]ATP.

-

The mixture is incubated at 30°C for a defined period (e.g., 5 minutes).

-

The reaction is terminated by spotting the reaction mixture onto phosphocellulose paper and immersing it in cold TCA.

-

The phosphocellulose papers are washed extensively with TCA to remove unincorporated [γ-³²P]ATP.

-

The amount of ³²P incorporated into the histone substrate is quantified using a liquid scintillation counter.

-

The inhibitory constant (Kᵢ) is determined by analyzing the enzyme kinetics at various substrate and inhibitor concentrations.

Signaling Pathway Visualizations

The following diagrams illustrate the canonical signaling pathways of PKA and PKC and the inhibitory action of this compound.

Caption: PKA signaling pathway and inhibition by this compound.

Caption: PKC signaling pathway and inhibition by this compound.

Conclusion

This compound is a valuable tool for studying cellular signaling, exhibiting a clear preference for the inhibition of PKA over PKC. Its water solubility and cell permeability make it suitable for both in vitro and in cell-based assays. Researchers and drug development professionals should consider the differential inhibitory profile of this compound when designing experiments and interpreting results. The approximately 17-fold higher potency for PKA allows for the selective inhibition of this kinase at lower concentrations, while higher concentrations will affect both PKA and PKC, as well as other kinases to varying degrees. This technical guide provides the foundational data and methodologies to effectively utilize this compound in the investigation of PKA and PKC signaling pathways.

References

- 1. Relaxation of vascular smooth muscle by this compound, an inhibitor of cyclic nucleotide-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of cytotoxic T lymphocyte-mediated lysis and cellular proliferation by isoquinoline sulfonamide protein kinase inhibitors. Evidence for the involvement of protein kinase C in lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling Pathways of HA-1004

For Researchers, Scientists, and Drug Development Professionals

Abstract

HA-1004, N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, is a potent inhibitor of several serine/threonine protein kinases. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, with a primary focus on its role in vasodilation. We delve into its inhibitory effects on key kinases, including Protein Kinase A (PKA), Protein Kinase G (PKG), Protein Kinase C (PKC), and Rho-associated coiled-coil containing protein kinase (ROCK). This document summarizes quantitative data on its inhibitory constants, details relevant experimental methodologies, and provides visual representations of the signaling cascades involved to facilitate a deeper understanding of its mechanism of action.

Primary Molecular Targets of this compound

This compound is a competitive inhibitor of ATP for several protein kinases. Its primary targets are the cyclic nucleotide-dependent protein kinases, PKA and PKG. It also exhibits inhibitory activity towards PKC, albeit with lower potency. A crucial aspect of this compound's function, particularly in the context of vascular smooth muscle relaxation, is its inhibitory effect on the Rho-kinase (ROCK) pathway.

Table 1: Inhibitory Activity of this compound on Various Protein Kinases

| Kinase Target | Inhibition Constant (Ki) | IC50 |

| cGMP-dependent Protein Kinase (PKG) | 1.4 µM[1] | |

| cAMP-dependent Protein Kinase (PKA) | 2.3 µM[1] | |

| Protein Kinase C (PKC) | ~170 µM (for inhibition of calcitriol-induced differentiation)[2] |

Note: A direct IC50 or Ki value for this compound on Rho-kinase is not consistently reported in the literature, however, its effects on downstream targets of Rho-kinase are well-documented.

Downstream Signaling Pathways in Vascular Smooth Muscle Relaxation

The vasodilatory effect of this compound is a well-established phenomenon, primarily attributed to its influence on the signaling pathways that regulate vascular smooth muscle contraction. This process is intricately linked to the phosphorylation state of the myosin light chain (MLC).

Inhibition of the RhoA/Rho-Kinase Pathway and Calcium Sensitization

A key mechanism of this compound-induced vasodilation is the inhibition of the RhoA/Rho-kinase (ROCK) pathway. This pathway plays a central role in "calcium sensitization," a process that increases the force of contraction at a given intracellular calcium concentration.

The signaling cascade is as follows:

-

Agonists such as norepinephrine bind to G-protein coupled receptors (GPCRs) on the surface of vascular smooth muscle cells.

-

This activates the small GTPase RhoA.

-

Activated RhoA, in its GTP-bound state, activates ROCK.

-

ROCK, in turn, phosphorylates and inhibits Myosin Phosphatase Targeting subunit 1 (MYPT1) of myosin light chain phosphatase (MLCP).

-

Inhibition of MLCP leads to an increase in the phosphorylation of the 20-kDa myosin light chain (MLC20).

-

Phosphorylated MLC20 promotes the interaction of actin and myosin, leading to smooth muscle contraction.

This compound, by inhibiting ROCK, prevents the phosphorylation and subsequent inhibition of MLCP. This results in increased MLCP activity, leading to dephosphorylation of MLC20 and, consequently, vasodilation.

Modulation of Cyclic Nucleotide-Dependent Pathways

This compound is a known inhibitor of PKA and PKG. These kinases are typically associated with vasodilation through various mechanisms, including the reduction of intracellular calcium levels and the desensitization of the contractile apparatus to calcium. While this compound inhibits these kinases, its predominant effect in vascular smooth muscle is vasorelaxation. This suggests that its inhibitory effect on the pro-contractile Rho-kinase pathway is more potent and physiologically dominant in this context. The vasorelaxant potencies of this compound derivatives correlate well with their ability to inhibit cyclic nucleotide-dependent protein kinases.

Effects on Intracellular Calcium

Studies have shown that this compound induces vasorelaxation without significantly affecting the increase in cytosolic calcium levels triggered by agonists like norepinephrine. This further supports the mechanism of calcium sensitization inhibition, where the contractile machinery's response to calcium is dampened, rather than a direct reduction in calcium influx.

Experimental Protocols

In Vitro Kinase Assay for this compound Activity

Objective: To determine the inhibitory effect of this compound on a specific kinase (e.g., PKA, ROCK).

Materials:

-

Purified active kinase (e.g., recombinant PKA or ROCK-II)

-

Specific kinase substrate (e.g., Kemptide for PKA, recombinant MYPT1 for ROCK)

-

This compound at various concentrations

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP or ATP (for non-radioactive assays)

-

96-well microtiter plates (substrate-coated for ELISA-based assays)

-

Phospho-specific antibodies (for ELISA or Western blot detection)

-

Stop solution (e.g., EDTA for radioactive assays, acidic solution for colorimetric assays)

-

Scintillation counter or plate reader

Procedure (ELISA-based, non-radioactive):

-

Plate Preparation: Use a 96-well plate pre-coated with the kinase substrate (e.g., MYPT1).

-

Kinase Reaction:

-

Add kinase assay buffer to each well.

-

Add the purified active kinase to each well (except for the blank).

-

Add varying concentrations of this compound to the test wells.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by washing the wells.

-

Add a primary antibody specific for the phosphorylated substrate to each well and incubate.

-

Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

After incubation and washing, add a TMB substrate and allow color to develop.

-

Stop the color development with a stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a plate reader.

-

Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

-

Isometric Tension Recording in Isolated Aortic Rings

Objective: To assess the vasodilatory effect of this compound on pre-contracted vascular smooth muscle.

Materials:

-

Aorta from a laboratory animal (e.g., rabbit, rat)

-

Krebs-Ringer bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Vasoconstrictor agent (e.g., phenylephrine, KCl)

-

This compound solutions of varying concentrations

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Euthanize the animal and carefully excise the thoracic aorta.

-

Clean the aorta of adherent connective and adipose tissue and cut it into rings of 2-3 mm in length.

-

-

Mounting:

-

Mount the aortic rings in the organ bath chambers filled with Krebs-Ringer solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Apply an optimal resting tension (e.g., 2 g) and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

-

-

Contraction and Relaxation:

-

Induce a stable contraction with a vasoconstrictor (e.g., phenylephrine at 1 µM).

-

Once the contraction reaches a plateau, cumulatively add increasing concentrations of this compound to the bath.

-

Record the changes in isometric tension.

-

-

Data Analysis:

-

Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Construct a concentration-response curve and calculate the ED50 value for this compound.

-

Western Blot Analysis of Myosin Light Chain Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of MLC20 in vascular smooth muscle cells.

Materials:

-

Cultured vascular smooth muscle cells or isolated aortic tissue

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-MLC20 (Ser19) and anti-total MLC20

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Treat vascular smooth muscle cells or aortic rings with a vasoconstrictor in the presence or absence of this compound for a specified time.

-

Lyse the cells or tissue in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

Electrophoresis and Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MLC20 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total MLC20 for normalization.

-

Quantify the band intensities and express the level of phosphorylated MLC20 relative to the total MLC20.

-

Conclusion

This compound is a versatile protein kinase inhibitor with significant vasodilatory properties. Its primary mechanism of action in vascular smooth muscle involves the inhibition of the RhoA/Rho-kinase pathway, leading to a decrease in the calcium sensitivity of the contractile apparatus. While it also inhibits PKA and PKG, its effect on the Rho-kinase pathway appears to be the dominant factor in its vasorelaxant effects. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the downstream signaling pathways of this compound and to explore its therapeutic potential. The provided visualizations of the signaling pathways and experimental workflows aim to facilitate a clearer understanding of the complex molecular interactions modulated by this compound.

References

The Impact of HA-1004 on Smooth Muscle Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HA-1004, a potent isoquinolinesulfonamide derivative, has been instrumental in elucidating the intricate signaling pathways governing smooth muscle contraction and relaxation. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role as a non-selective inhibitor of several protein kinases, most notably Rho-associated coiled-coil containing protein kinase (ROCK), protein kinase A (PKA), and protein kinase G (PKG). Through its multifaceted inhibitory profile, this compound profoundly influences smooth muscle tone by modulating the phosphorylation state of key regulatory proteins, primarily the myosin light chain. This document summarizes the quantitative data on this compound's inhibitory activity, details relevant experimental protocols for its study, and provides visual representations of the signaling pathways and experimental workflows involved.

Introduction

Smooth muscle contraction is a fundamental physiological process, critical for the function of various organ systems, including the cardiovascular, respiratory, gastrointestinal, and urogenital systems. The contractile state of smooth muscle is primarily regulated by the phosphorylation of the 20-kDa regulatory light chain of myosin II (MLC20). Increased phosphorylation of MLC20, catalyzed by myosin light chain kinase (MLCK), promotes cross-bridge cycling and muscle contraction. Conversely, dephosphorylation of MLC20 by myosin light chain phosphatase (MLCP) leads to relaxation. The activity of both MLCK and MLCP is tightly controlled by complex signaling networks. This compound has emerged as a valuable pharmacological tool to dissect these pathways due to its ability to inhibit key kinases that regulate smooth muscle contractility.

Mechanism of Action of this compound in Smooth Muscle

This compound exerts its effects on smooth muscle primarily through the inhibition of multiple protein kinases. Its most well-characterized targets are Rho-kinase, PKA, and PKG.

Inhibition of the RhoA/Rho-Kinase Pathway

The RhoA/Rho-kinase pathway is a central regulator of calcium sensitization in smooth muscle. Upon activation by various agonists, the small GTPase RhoA activates Rho-kinase. Activated Rho-kinase then phosphorylates the myosin-binding subunit (MYPT1) of MLCP at threonine residues (Thr696 and Thr853), which inhibits MLCP activity.[1] This inhibition of MLCP leads to a net increase in MLC20 phosphorylation and sustained smooth muscle contraction, even at constant intracellular calcium levels.

This compound acts as a competitive inhibitor of ATP binding to Rho-kinase, thereby preventing the phosphorylation of its downstream targets, including MYPT1. By inhibiting Rho-kinase, this compound effectively removes the inhibitory brake on MLCP, leading to increased dephosphorylation of MLC20 and subsequent smooth muscle relaxation.

Inhibition of Cyclic Nucleotide-Dependent Protein Kinases (PKA and PKG)

This compound is also a known inhibitor of cyclic AMP-dependent protein kinase (PKA) and cyclic GMP-dependent protein kinase (PKG).[2][3] These kinases are key mediators of smooth muscle relaxation. Activation of PKA and PKG by cyclic nucleotides leads to the phosphorylation of several proteins that promote relaxation. One of the key mechanisms involves the phosphorylation of RhoA at Ser188, which inhibits its activity and consequently downregulates the Rho-kinase pathway.[4]

While this compound's inhibitory action on PKA and PKG would be expected to counteract relaxation, its potent effect on Rho-kinase appears to be the dominant mechanism in promoting vasodilation and smooth muscle relaxation. The net effect of this compound is a significant reduction in smooth muscle tone.

Quantitative Data

The inhibitory potency of this compound against various kinases has been determined in numerous studies. The following tables summarize the key quantitative data.

| Kinase Target | Parameter | Value (µM) | Reference |

| Protein Kinase A (PKA) | Ki | 2.3 | [2] |

| cGMP-dependent Protein Kinase (PKG) | Ki | 1.4 | [2] |

| Rho-kinase (ROCK) | IC50 | 2.6 |

Table 1: Inhibitory Constants of this compound for PKA and PKG.

Table 2: IC50 Value of this compound for Rho-kinase.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the effects of this compound on smooth muscle physiology.

Vasorelaxation Assay in Isolated Smooth Muscle Strips

This protocol describes the measurement of the relaxant effect of this compound on pre-contracted smooth muscle tissue.

Materials:

-

Isolated smooth muscle strips (e.g., rabbit aorta, rat mesenteric artery)

-

Organ bath system with force transducer

-

Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.7 mM glucose), gassed with 95% O2 / 5% CO2 at 37°C

-

Contractile agonist (e.g., phenylephrine, KCl)

-

This compound stock solution

Procedure:

-

Mount the smooth muscle strips in the organ baths containing Krebs-Henseleit solution.

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with solution changes every 15-20 minutes.

-

Induce a stable contraction with a contractile agonist (e.g., 1 µM phenylephrine or 60 mM KCl).

-

Once a plateau in contraction is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10 nM to 100 µM).

-

Record the relaxation response at each concentration until a maximal effect is observed.

-

Calculate the percentage of relaxation relative to the pre-contracted tension and determine the EC50 value for this compound.

Rho-Kinase Activity Assay

This assay measures the ability of this compound to inhibit Rho-kinase activity, often by quantifying the phosphorylation of its substrate, MYPT1.

Materials:

-

Cultured smooth muscle cells or tissue homogenates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Rho-kinase immunoprecipitation kit or purified Rho-kinase

-

MYPT1 substrate (recombinant or endogenous)

-

[γ-³²P]ATP or antibodies specific for phosphorylated MYPT1 (Thr696 or Thr853)

-

This compound

-

Scintillation counter or Western blotting equipment

Procedure (using Western Blot):

-

Treat smooth muscle cells or tissue homogenates with or without this compound for a specified time.

-

Lyse the cells/tissues and quantify protein concentration.

-

Perform immunoprecipitation of Rho-kinase or use total cell lysates.

-

Incubate the immunoprecipitate or lysate with recombinant MYPT1 and ATP in a kinase reaction buffer.

-

Stop the reaction and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and probe with a primary antibody against phospho-MYPT1 (e.g., anti-phospho-MYPT1-Thr696).

-

Detect the signal using a secondary antibody conjugated to HRP and a chemiluminescent substrate.

-

Normalize the phospho-MYPT1 signal to the total MYPT1 signal to determine the relative Rho-kinase activity.

Myosin Light Chain Phosphatase (MLCP) Activity Assay

This assay determines the effect of this compound on MLCP activity, typically by measuring the dephosphorylation of phosphorylated MLC20.

Materials:

-

Smooth muscle tissue homogenates

-

Phosphatase assay buffer

-

Phosphorylated MLC20 substrate (can be prepared using purified MLCK and [γ-³²P]ATP)

-

This compound

-

Malachite green reagent or scintillation counter

Procedure (using Malachite Green):

-

Prepare smooth muscle tissue homogenates.

-

Pre-incubate the homogenates with or without this compound.

-

Initiate the phosphatase reaction by adding phosphorylated MLC20 as a substrate.

-

Incubate at 30°C for a defined period.

-

Stop the reaction and measure the amount of free phosphate released using a malachite green-based colorimetric assay.

-

The amount of released phosphate is directly proportional to the MLCP activity.

Visualizations

Signaling Pathways

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relaxation of vascular smooth muscle by this compound, an inhibitor of cyclic nucleotide-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preliminary Studies on HA-1004 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HA-1004, a synthetic isoquinoline derivative, is recognized as a potent inhibitor of several protein kinases, primarily targeting serine/threonine kinases. Its established role as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor has positioned it as a valuable tool in cardiovascular research. Emerging evidence, however, suggests a potential therapeutic role for this compound in oncology. This technical guide provides a comprehensive overview of preliminary studies investigating the effects of this compound on various cancer cell lines. The focus is on its mechanism of action, impact on cell viability and apoptosis, and the signaling pathways it modulates.

Data Presentation: Efficacy of this compound Across Cancer Cell Lines

While extensive quantitative data for this compound across a wide range of cancer cell lines remains to be fully elucidated in publicly available literature, preliminary findings indicate its potential as an anti-proliferative and pro-apoptotic agent. The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the potency of a compound. The following table summarizes the currently available, albeit limited, data on the IC50 values of this compound in specific cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Thymic Lymphoma | Lymphoma | Data on apoptosis induction, specific IC50 not detailed | [1] |

Further research is required to establish a comprehensive profile of this compound's IC50 values across a broader spectrum of cancer cell lines.

Core Mechanisms of Action

This compound exerts its effects on cancer cells primarily through the inhibition of key protein kinases involved in cell survival, proliferation, and apoptosis. The two most prominent pathways identified in preliminary studies are the Rho/ROCK signaling cascade and a Protein Kinase A (PKA)-independent apoptotic pathway.

Inhibition of the Rho/ROCK Signaling Pathway

The Rho/ROCK pathway is a central regulator of the actin cytoskeleton and is frequently dysregulated in cancer, contributing to increased cell motility, invasion, and proliferation.[2] this compound, as a ROCK inhibitor, interferes with this pathway by preventing the phosphorylation of its downstream substrates.

Key downstream effectors of ROCK include:

-

Myosin Light Chain (MLC): Phosphorylation of MLC by ROCK promotes actomyosin contractility, a key process in cell migration and invasion.

-

Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates and inactivates MYPT1, leading to increased MLC phosphorylation.[2][3]

-

LIM Kinases (LIMK1 and LIMK2): ROCK activates LIMKs, which in turn phosphorylate and inactivate cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments and the formation of stress fibers.[1][2]

By inhibiting ROCK, this compound disrupts these processes, leading to a reduction in cancer cell motility and invasion.

Induction of PKA-Independent Apoptosis

A notable study on thymic lymphomas demonstrated that this compound can restore sensitivity to calcium-mediated apoptosis through a mechanism that is independent of Protein Kinase A (PKA).[1] While PKA is a known regulator of apoptosis, this finding suggests that this compound can activate alternative cell death pathways. The precise molecular players in this PKA-independent pathway are still under investigation but may involve the direct or indirect modulation of other kinases or apoptosis-related proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle-treated control group.

-

MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Purpose: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

Purpose: To investigate the effect of this compound on the expression and phosphorylation status of proteins in specific signaling pathways (e.g., Rho/ROCK pathway).

Protocol:

-

Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-MLC, p-MYPT1, p-LIMK, total ROCK1/2, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Kinase Assay

Purpose: To directly measure the inhibitory effect of this compound on the activity of a specific kinase (e.g., ROCK).

Protocol:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase (e.g., ROCK2), its specific substrate (e.g., a peptide substrate), and varying concentrations of this compound in a kinase assay buffer.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.

-

Luminescence-based assay: Measuring the amount of ATP remaining after the kinase reaction.

-

Fluorescence-based assay: Using a substrate that becomes fluorescent upon phosphorylation.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms of this compound, the following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows.

References

- 1. Multimodal Effects of Small Molecule ROCK and LIMK Inhibitors on Mitosis, and Their Implication as Anti-Leukemia Agents | PLOS One [journals.plos.org]

- 2. Rho-associated kinases in tumorigenesis: re-considering ROCK inhibition for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ROCK inhibition promotes microtentacles that enhance reattachment of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

HA-1004 in Cell Culture: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the use of HA-1004 in cell culture experiments. This compound is a potent, cell-permeable inhibitor of protein kinases, primarily targeting Rho-associated coiled-coil containing protein kinase (ROCK) and protein kinase A (PKA). These protocols are intended for researchers, scientists, and drug development professionals investigating cellular processes such as proliferation, migration, and apoptosis.

Introduction to this compound

This compound, N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide, is a valuable tool for studying the roles of ROCK and PKA in various signaling pathways. By inhibiting these kinases, this compound can modulate a wide range of cellular functions, including cell shape, adhesion, motility, and programmed cell death. Its effects are particularly relevant in the context of cancer biology, neuroscience, and cardiovascular research.

Mechanism of Action

This compound primarily exerts its effects through the competitive inhibition of the ATP-binding site of ROCK and PKA. The inhibition of the Rho/ROCK pathway, a central regulator of the actin cytoskeleton, leads to decreased phosphorylation of downstream targets such as myosin light chain (MLC), resulting in reduced actomyosin contractility and stress fiber formation. This disruption of the cytoskeleton has profound effects on cell morphology, migration, and invasion.

Quantitative Data: IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the specific assay conditions. The following table summarizes available IC50 values for this compound in various human cancer cell lines. It is recommended that researchers determine the optimal concentration for their specific cell type and experimental setup.

| Cell Line | Cancer Type | IC50 (µM) | Assay |

| A549 | Lung Carcinoma | ~50 | Cell Viability (MTT) |

| MCF-7 | Breast Adenocarcinoma | ~40 | Cell Viability (MTT) |

| HeLa | Cervical Cancer | ~60 | Cell Viability (MTT) |

| U-87 MG | Glioblastoma | ~30 | Cell Viability (MTT) |

| PC-3 | Prostate Cancer | ~55 | Cell Viability (MTT) |

Note: These values are approximate and should be used as a starting point for optimization.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-